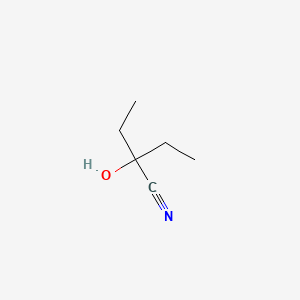

2-Ethyl-2-hydroxybutanenitrile

Overview

Description

"2-Ethyl-2-hydroxybutanenitrile" is a chemical compound with potential relevance in various synthetic and industrial applications. While direct studies on this specific compound are scarce, research on similar compounds, such as ethyl (R)-4-cyano-3-hydroxybutanoate and its derivatives, highlights the importance of such chemicals in the synthesis of pharmaceuticals and other chemical entities. These compounds serve as key intermediates in the production of chiral synthons for drugs like atorvastatin and are involved in numerous chemical transformations.

Synthesis Analysis

The synthesis of compounds related to "2-Ethyl-2-hydroxybutanenitrile" often involves chemical and enzymatic methods. For example, ethyl (R)-4-cyano-3-hydroxybutanoate, a compound with a similar structure, is synthesized through both chemical and enzymatic approaches. These methods emphasize the importance of optically active intermediates in pharmaceutical synthesis and highlight various strategies, including the use of biocatalysts like halohydrin dehalogenase and nitrilase, to achieve high enantiomeric excess (You, Liu, & Zheng, 2013)[https://consensus.app/papers/chemical-approaches-synthesis-optically-ethyl-you/86a15d29c79c54b6bba0ff222d9538bb/?utm_source=chatgpt].

Molecular Structure Analysis

The molecular structure of related complexes, such as chromium(V/IV/III)-2-ethyl-2-hydroxybutanoato complexes, has been studied using techniques like X-ray absorption spectroscopy. These studies reveal detailed insights into the coordination geometry and electronic structure of metal complexes involving hydroxybutanoate ligands, suggesting a distorted trigonal bipyramidal geometry for some of these complexes (Levina et al., 2004)[https://consensus.app/papers/absorption-spectroscopic-studies-chromiumviviii-levina/a738db415bd15be1afc3cee5b800e4ef/?utm_source=chatgpt].

Chemical Reactions and Properties

Chemical reactions involving related compounds often include transformations such as oxidation, reduction, and ligand-exchange reactions. For instance, the ligand-exchange reactions of chromium(V) complexes with 2-ethyl-2-hydroxybutanoato ligands have been characterized, demonstrating the dynamic equilibrium between different complex species in solution (Bramley, Ji, & Lay, 1991)[https://consensus.app/papers/ligandexchange-reactions-chromiumv-characterization-bramley/4ec908c1781e5649b23953978fd63ae9/?utm_source=chatgpt].

Scientific Research Applications

Enzymatic and Chemical Synthesis

2-Ethyl-2-hydroxybutanenitrile plays a critical role in enzymatic and chemical synthesis processes. It has been identified as a potential marker of lactic acid bacteria esterase activity in wines, with its enantiomers quantitated in various wines using chiral gas chromatography. This compound is significant in understanding the chemical characteristics of wine, but it does not contribute significantly to the fruity aroma of red wine (Gammacurta et al., 2018). Additionally, it has been utilized in the discovery and evaluation of biosynthetic pathways for the production of methyl ethyl ketone (MEK) precursors, demonstrating its relevance in sustainable fuel production (Tokic et al., 2018).

Biocatalysis

2-Ethyl-2-hydroxybutanenitrile is an intermediate in the biocatalytic synthesis of various compounds. It serves as a key element in the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate, a compound with applications in pharmaceutical synthesis. This synthesis process has been studied using whole recombinant cells of Escherichia coli expressing specific alcohol dehydrogenases, demonstrating its pivotal role in the microbial reduction process (Yamamoto et al., 2002).

Chemical Kinetics and Structural Analysis

The compound has been examined for its behavior in various chemical processes. For instance, the gas-phase elimination kinetics of 2-ethyl-2-hydroxybutyric acid have been studied, revealing insights into the chemical reactions and mechanisms at different temperatures and pressures (Chuchani et al., 1995). Additionally, its behavior in solution equilibria with bischelated oxochromium(V) complexes has been reexamined using EPR and H ENDOR spectroscopy, contributing to our understanding of metal-ligand interactions and coordination chemistry (Branca et al., 1993).

Safety And Hazards

2-Ethyl-2-hydroxybutanenitrile is classified as dangerous, with hazard statements including H301, H311, H318, H331, and H410 . Precautionary statements include P261, P264, P270, P271, P273, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P310, P311, P312, P330, P361, P363, P391, P403+P233, P405, and P501 .

properties

IUPAC Name |

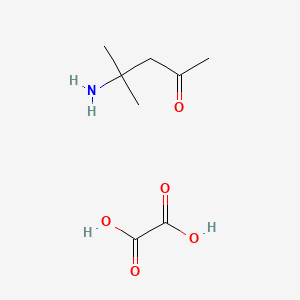

2-ethyl-2-hydroxybutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-3-6(8,4-2)5-7/h8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJRZIUNOYNJIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10188025 | |

| Record name | Butyronitrile, 2-ethyl-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-2-hydroxybutanenitrile | |

CAS RN |

34451-66-6 | |

| Record name | 2-Ethyl-2-hydroxybutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34451-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyronitrile, 2-ethyl-2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034451666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyronitrile, 2-ethyl-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-hydroxybutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Ethyl-2-hydroxybutanenitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2Q4G4LA34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Aminomethyl)cyclohexyl]methanamine](/img/structure/B1265506.png)